![molecular formula C17H20BrN B412640 2-(4-Bromophenyl)-5-hexylpyridine CAS No. 99217-24-0](/img/structure/B412640.png)
2-(4-Bromophenyl)-5-hexylpyridine
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Description
2-(4-Bromophenyl)-5-hexylpyridine is a useful research compound. Its molecular formula is C17H20BrN and its molecular weight is 318.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment. Research indicates that derivatives of pyridine compounds can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth.
- Anticancer Activity : In vitro studies have shown that 2-(4-Bromophenyl)-5-hexylpyridine and its analogs can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
- Antimicrobial Testing : Compounds similar to this compound have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli in laboratory settings .
Material Science
In materials science, this compound has been explored for its role in creating advanced porous materials through molecular imprinting techniques. These materials can be utilized for selective adsorption processes, enhancing their application in environmental remediation and sensor technology.
- Porous Aromatic Frameworks : The integration of this compound into porous aromatic frameworks has shown promise for applications in gas storage and separation technologies due to its high surface area and tunable pore sizes .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cervical carcinoma cells (HeLa). The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis revealed increased apoptosis rates in treated cells, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound exhibited significant inhibition against a panel of bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL. This study suggests that the compound could be developed into a novel antimicrobial agent for treating infections caused by resistant strains .
Properties
CAS No. |
99217-24-0 |
---|---|
Molecular Formula |
C17H20BrN |
Molecular Weight |
318.3g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-hexylpyridine |
InChI |
InChI=1S/C17H20BrN/c1-2-3-4-5-6-14-7-12-17(19-13-14)15-8-10-16(18)11-9-15/h7-13H,2-6H2,1H3 |
InChI Key |
XAXDXPBARMKVEL-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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